REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[N:7]1[CH:12]=[C:11]([Cl:13])[CH2:10][N:9](Cl)[NH:8]1>>[Cl:13][C:11]1[C:12]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[N:7][N:8]=[N:9][C:10]=1[N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
1,3,5-Trichlorotriazine
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
ClN1NN(CC(=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°-25°
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
rinsed several times with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1.25 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NN=NC1N1CCCC1)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |